4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide
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Overview
Description
4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a cyano group, an oxazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the cyano group and the sulfonamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production methods aim to optimize reaction conditions to achieve high yields and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the cyano group to an amine.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: The compound’s properties make it useful in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and oxazole derivatives, such as:
- 4-[4-cyano-5-(methylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide
- 4-[4-cyano-5-(propylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide
Uniqueness
What sets 4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antitumor domains. This article reviews the existing literature surrounding its biological activity, synthesizing findings from various studies and highlighting key research results.
Chemical Structure and Synthesis
The compound features a complex structure characterized by an oxazole ring, a sulfonamide group, and a cyano moiety. The synthesis typically involves multi-step organic reactions, which are crucial for obtaining the desired purity and yield of the compound.
Antimicrobial Activity
Research indicates that this compound exhibits moderate to good antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. A study published in "Bioorganic & Medicinal Chemistry Letters" evaluated various oxazole derivatives and found that this compound showed promising results in inhibiting bacterial growth, although further studies are necessary to elucidate the specific mechanisms of action.
Table 1: Antibacterial Activity of the Compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | Moderate |
Escherichia coli | Moderate |
Antitumor Activity
In addition to its antimicrobial properties, preliminary studies suggest that this compound may also exhibit antitumor activity . Research has shown that related compounds with similar structures have demonstrated effectiveness against various cancer cell lines. For instance, compounds with sulfonamide groups have been reported to inhibit tumor cell proliferation effectively .
Case Study: Antitumor Efficacy
A study investigating similar sulfonamide derivatives indicated that certain modifications could enhance their antitumor efficacy. The results showed significant inhibition of cell proliferation in 2D assays compared to 3D assays across multiple cancer cell lines. This suggests potential for development as novel antitumor agents .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the sulfonamide group plays a critical role in enzyme inhibition, similar to other known sulfonamides that target specific metabolic pathways in bacteria and cancer cells .
Properties
IUPAC Name |
4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-4-18-16-14(11-17)19-15(23-16)12-7-9-13(10-8-12)24(21,22)20(5-2)6-3/h7-10,18H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSXRCJBMOIIJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N(CC)CC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.